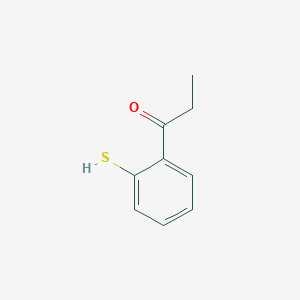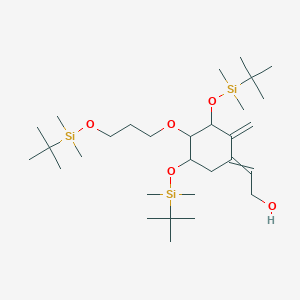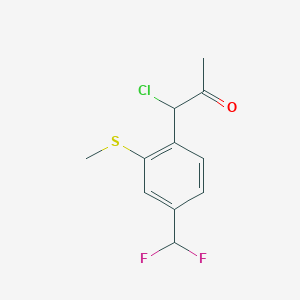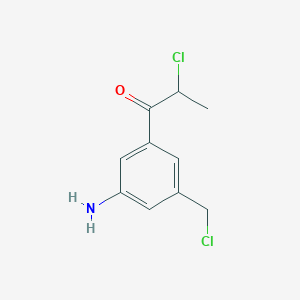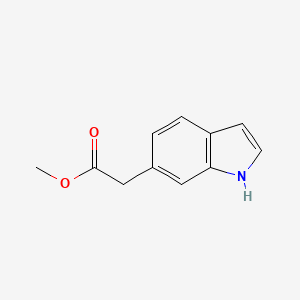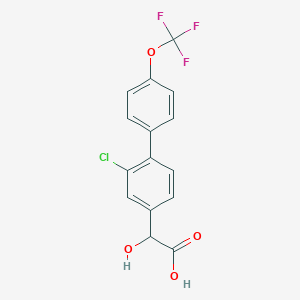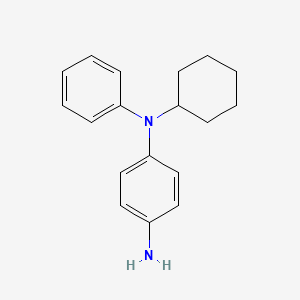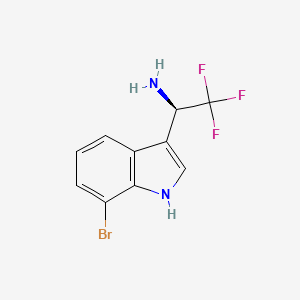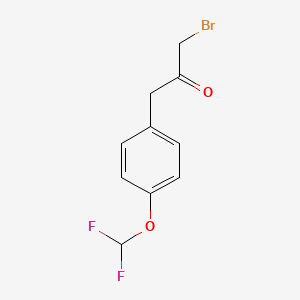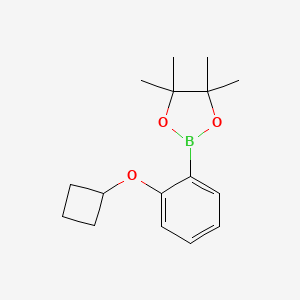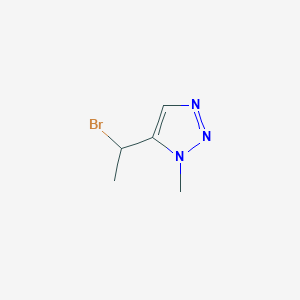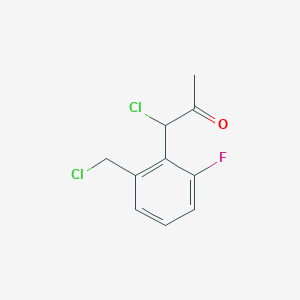
1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, fluorine, and a propanone group
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(chloromethyl)-6-fluorobenzyl chloride with acetone in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential use in drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2-(chloromethyl)-6-fluorophenyl)propan-2-one can be compared with similar compounds such as phenylacetone and other substituted phenylpropanones. These compounds share similar structural features but differ in their substituents and chemical properties. For example:
Phenylacetone: Also known as phenyl-2-propanone, it has a similar core structure but lacks the chlorine and fluorine substituents. This difference in substituents results in distinct chemical reactivity and applications.
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one: This compound has a methoxy group instead of a fluorine atom, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9Cl2FO |
|---|---|
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
1-chloro-1-[2-(chloromethyl)-6-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO/c1-6(14)10(12)9-7(5-11)3-2-4-8(9)13/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
ZIPVEVKKKMOWLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1F)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


